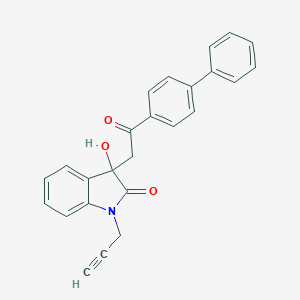
N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide, also known as BTA-EG6, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTA-EG6 is a fluorescent probe that has been used for the detection of various biological molecules, such as proteins and nucleic acids.
科学研究应用
N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide has been extensively used as a fluorescent probe in various scientific research applications. One of the most significant applications of N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide is in the detection of proteins. N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide has been used to detect the presence of proteins in biological samples, such as serum and urine, with high sensitivity and specificity. N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide has also been used to study protein-protein interactions and protein-ligand interactions.
N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide has also been used as a fluorescent probe for the detection of nucleic acids. N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide has been used to detect single-stranded DNA and RNA with high sensitivity and specificity. N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide has also been used to study DNA-protein interactions and RNA-protein interactions.
作用机制
The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide involves the binding of the compound to the target molecule, followed by the emission of fluorescence upon excitation. N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide binds to proteins and nucleic acids through non-covalent interactions, such as hydrogen bonding and van der Waals interactions. The fluorescence emission of N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide is due to the intramolecular charge transfer from the naphthalene ring to the benzothiadiazole ring.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide has been shown to have minimal biochemical and physiological effects on biological systems. The compound has been shown to be non-toxic and non-cytotoxic at concentrations used in scientific research applications. N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide has been used in various biological systems, such as cells and tissues, without affecting their normal physiological functions.
实验室实验的优点和局限性
One of the main advantages of N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide is its high sensitivity and specificity for the detection of proteins and nucleic acids. N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide has been shown to have a low background signal, which makes it an ideal fluorescent probe for biological samples. N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide is also relatively easy to synthesize and can be obtained in high yields.
One of the limitations of N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide is its limited photostability. N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide has been shown to photobleach quickly under prolonged exposure to light, which can limit its use in long-term experiments. N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide is also sensitive to pH changes, which can affect its fluorescence emission.
未来方向
There are several future directions for research on N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide. One of the areas of research is the development of more stable and photostable derivatives of N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide. Another area of research is the application of N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide in the study of protein and nucleic acid dynamics in living cells. N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide can also be used in the development of biosensors for the detection of proteins and nucleic acids in clinical samples.
合成方法
The synthesis of N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide involves the reaction of 2-naphthylamine and 2-mercaptobenzothiazole in the presence of acetic anhydride and sodium acetate. The resulting product is then reacted with 3-bromo-1-propanol in the presence of potassium carbonate to yield N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide. The synthesis of N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide is a relatively simple process, and the compound can be obtained in high yields.
属性
产品名称 |
N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide |
|---|---|
分子式 |
C18H13N3O2S |
分子量 |
335.4 g/mol |
IUPAC 名称 |
N-(2,1,3-benzothiadiazol-4-yl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H13N3O2S/c1-23-16-10-12-6-3-2-5-11(12)9-13(16)18(22)19-14-7-4-8-15-17(14)21-24-20-15/h2-10H,1H3,(H,19,22) |
InChI 键 |
GYSHYZUVPGSHQE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=NSN=C43 |
规范 SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=NSN=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214686.png)
![1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214689.png)

![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)


![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)
![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)
![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)
![1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214725.png)
![1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214726.png)